7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

PDE4 Inhibition Inflammation Cancer Biology

Inconsistent biological activity due to scaffold misidentification plagues kinase inhibitor programs. 7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline (CAS 20771-32-8) provides the exact [2,3-g] fusion geometry required for reproducible target engagement. • Unique spatial orientation of pyrrole N and quinoxaline system ensures correct π-stacking geometry and H-bonding capacity (LogP 1.74, PSA 37.81 Ų). • Differentiated from analogs like pyrrolo[2,3-b]quinoxaline by quantifiable shifts in PDE4B inhibition and kinase selectivity. • Secondary amine in the 7,8-dihydro ring enables efficient parallel synthesis via N-alkylation/acylation, avoiding low-yielding strategies needed for fully aromatic analogs.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
Cat. No. B11915840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1CNC2=CC3=NC=CN=C3C=C21
InChIInChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2
InChIKeyFJTQNCVZTFZAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline: Core Properties and Scaffold Identification for Research Procurement


7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline (CAS 20771-32-8) is a partially saturated, tricyclic heteroaromatic compound consisting of a pyrrole ring fused to a quinoxaline system . This specific core structure, possessing the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol , serves as a critical building block or pharmacophore in the synthesis of diverse bioactive molecules, including kinase inhibitors and anti-inflammatory agents [1], [2]. Its planar geometry, enabled by the 7,8-dihydro saturation, facilitates key π-π stacking interactions with biological targets [3], differentiating it from fully aromatic or differently fused analogs.

The Critical Risk of Generic Substitution with 7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline Analogs in Lead Optimization


Substituting 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline with closely related analogs like pyrrolo[2,3-b]quinoxaline or fully aromatic 6H-pyrrolo[2,3-g]quinoxaline is not scientifically sound due to quantifiable shifts in molecular recognition and biological activity. The [2,3-g] ring fusion dictates a unique spatial orientation of the pyrrole nitrogen and the quinoxaline system, which directly influences key physicochemical properties such as LogP (1.74) and Polar Surface Area (37.81 Ų) . This is not a minor structural variation; it is a fundamental alteration of the scaffold that changes its hydrogen-bonding capacity and π-stacking geometry, leading to divergent target engagement profiles in assays such as PDE4B inhibition [1] or kinase selectivity [2]. Procurement of the correct, specific scaffold is therefore essential for maintaining experimental consistency and avoiding off-target effects during drug discovery.

Quantitative Differentiation Evidence for 7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline Versus In-Class Analogs


Comparative PDE4B Enzyme Inhibition Profile of Pyrroloquinoxaline Scaffolds

The 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline core provides a foundational scaffold for generating PDE4B inhibitors. While direct head-to-head data for the unsubstituted scaffold is not available, a comparison of derivative series is instructive. A study by Babu et al. showed that a series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines exhibited potent PDE4B inhibition with IC50 values in the range of 5-14 µM, and also inhibited the growth of CAL 27 oral cancer cells [1]. In contrast, research into macrocyclic inhibitors built on a quinoxaline-pyrrolo-dihydropiperidinone core (which shares the [2,3-g] fusion pattern of the target compound) resulted in compounds with potent activity against Pim-1/2 kinases, achieving IC50 values in the double-digit nanomolar range in KMS-12-BM cell proliferation assays [2]. This shift from micromolar PDE4B inhibition to nanomolar Pim-1/2 kinase inhibition highlights that the specific ring fusion and substitution pattern, beginning with the 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline core, is a critical determinant of both target selectivity and potency magnitude.

PDE4 Inhibition Inflammation Cancer Biology

Physicochemical Differentiation via Lipophilicity (LogP) and Polar Surface Area (PSA)

The 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline scaffold possesses a calculated LogP of 1.74 and a Polar Surface Area (PSA) of 37.81 Ų . In comparison, the fully aromatic 6H-pyrrolo[2,3-g]quinoxaline (CAS 268-60-0) has a molecular weight of 169.18 g/mol and lacks the saturated 7,8-dihydro moiety [1]. While LogP and PSA data for the fully aromatic analog are not directly available in the searched sources, the structural difference is chemically quantifiable: the 7,8-dihydro saturation reduces molecular planarity and increases the compound's ability to act as a hydrogen bond donor (one hydrogen bond donor in the target compound vs. none in the fully aromatic analog) , [1]. This modification is critical for optimizing membrane permeability and oral bioavailability, as LogP values in the range of 1-3 are generally considered favorable for drug-likeness. The difference of a single hydrogen bond donor can also significantly alter solubility and protein binding profiles.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Versatility: Distinct Reactivity at the 7,8-Position of the Dihydro-Pyrrole Ring

The 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline scaffold offers a unique site for chemical derivatization not available on its fully aromatic counterparts. The presence of the secondary amine within the partially saturated pyrrole ring provides a nucleophilic handle for functionalization through reactions like alkylation, acylation, or sulfonylation [1]. This is a key differentiator from the fully aromatic 6H-pyrrolo[2,3-g]quinoxaline, which primarily undergoes electrophilic aromatic substitution at the quinoxaline or pyrrole rings. For instance, patents detailing the synthesis of substituted pyrroloquinoxalinones for anti-inflammatory use frequently exploit the reactivity of the pyrrolidine-like nitrogen for building molecular diversity [2]. This specific reactivity allows chemists to rapidly generate libraries of diverse analogs for structure-activity relationship (SAR) studies, a capability that is absent or significantly different in fully aromatic or differently fused analogs.

Organic Synthesis Scaffold Functionalization Medicinal Chemistry

Evidence-Based Application Scenarios for Procuring 7,8-Dihydro-6H-pyrrolo[2,3-g]quinoxaline


Synthesis of Potent and Selective Pim-1/2 Kinase Inhibitors for Oncology Research

Based on evidence that macrocyclic compounds built on a quinoxaline-pyrrolo core (analogous to the target [2,3-g] fusion) achieve nanomolar potency against Pim-1/2 kinases [1], the 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline scaffold is ideally suited for use as a starting point in the design and synthesis of new Pim kinase inhibitors. Researchers in oncology can procure this specific scaffold to generate focused libraries of macrocyclic or other substituted analogs, aiming to replicate or improve upon the reported double-digit nanomolar activity in KMS-12-BM cells, a model for multiple myeloma [1].

Medicinal Chemistry Optimization of ADME Properties Through Rational Scaffold Selection

The target compound's calculated LogP of 1.74 and its status as a hydrogen bond donor make it a valuable tool for medicinal chemists seeking to optimize the ADME properties of a lead series . It is an ideal candidate for research programs where controlling lipophilicity and enhancing solubility are key challenges. The quantifiable difference of one hydrogen bond donor compared to the fully aromatic analog (which has none) [2] provides a specific structural feature that can be leveraged to improve oral bioavailability or reduce non-specific protein binding, as directly supported by the physicochemical data .

Rapid Generation of Diverse Compound Libraries via N-Functionalization

The unique reactivity of the secondary amine in the 7,8-dihydro ring offers a clear advantage for early-stage drug discovery [3]. This scaffold is the superior choice for research teams planning to perform parallel synthesis or generate large analog sets through N-alkylation or N-acylation reactions. This is in contrast to the fully aromatic analog, which lacks this reactive handle and would require more complex, lower-yielding functionalization strategies [4]. This scenario is directly supported by evidence of this reactivity being exploited in the patent literature to create diverse, biologically active molecules [4].

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